2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-morpholinoethyl)acetamide hydrochloride
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Overview
Description
2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-morpholinoethyl)acetamide hydrochloride is a sophisticated synthetic compound. It features a complex molecular architecture, combining functional groups such as sulfonamide, isothiazole, and morpholine. This compound has notable applications in various scientific research fields due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-morpholinoethyl)acetamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of key starting materials, such as benzo[d]isothiazole and morpholine derivatives.
Reaction Sequence: The sequence includes sulfonation, acylation, and amination reactions.
Reaction Conditions: These reactions are carried out under controlled temperatures (often ranging from 50°C to 150°C), using organic solvents like dichloromethane or dimethylformamide, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
On an industrial scale, the production involves batch or continuous flow reactors, optimized for large-scale synthesis to ensure high yield and purity. The choice of solvents and reagents is critical to the scalability and economic feasibility of the process.
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-morpholinoethyl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: Converts sulfide to sulfone using oxidizing agents like hydrogen peroxide.
Reduction: Reduces functional groups such as nitro to amino groups using reducing agents like lithium aluminum hydride.
Substitution: Halogen or alkyl groups can be introduced via electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, halogenating agents.
Major Products Formed
Oxidation Products: Sulfone derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
This compound is used as an intermediate in the synthesis of complex organic molecules, aiding in the development of new materials and catalysts.
Biology
It plays a role in studying enzyme inhibition, particularly in sulfonamide-resistant bacterial strains. Its structural complexity allows researchers to explore its interactions with various biological targets.
Medicine
Industry
The compound is used in developing novel polymers and materials with specific properties, such as enhanced thermal stability or biodegradability.
Mechanism of Action
2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-morpholinoethyl)acetamide hydrochloride exerts its effects through:
Molecular Targets: Enzymes, receptors, or other macromolecules.
Pathways Involved: It often inhibits key enzymes by mimicking substrates or binding to active sites, disrupting normal biological processes.
Comparison with Similar Compounds
Similar Compounds
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide hydrochloride
N-(2-morpholinoethyl)-2-oxo-3H-benzo[d]isothiazole-1,1-dioxide
Uniqueness
The presence of the morpholinoethyl group distinguishes 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-morpholinoethyl)acetamide hydrochloride from its analogs, enhancing its potential biological activities and interactions with molecular targets.
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Properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5S.ClH/c19-14(16-5-6-17-7-9-23-10-8-17)11-18-15(20)12-3-1-2-4-13(12)24(18,21)22;/h1-4H,5-11H2,(H,16,19);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPJDHJNWFIKSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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